3-Methyl-6-nitro-1-tosyl-1H-indazole
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Overview
Description
3-Methyl-6-nitro-1-tosyl-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-1-tosyl-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group (-SO2-) is introduced by reacting the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methylation: The methyl group (-CH3) is introduced through methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-nitro-1-tosyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group
Substituted Indazoles: Formed through nucleophilic substitution reactions
Scientific Research Applications
3-Methyl-6-nitro-1-tosyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitro-1-tosyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole-2-carbaldehyde
- 4-Methylbenzenesulfonic acid
- 4-Chlorophenylsulfonyl derivatives
Uniqueness
3-Methyl-6-nitro-1-tosyl-1H-indazole is unique due to its specific structural features, including the presence of both a nitro group and a sulfonyl group on the indazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
62271-21-0 |
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Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonyl-6-nitroindazole |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-6-13(7-4-10)23(21,22)17-15-9-12(18(19)20)5-8-14(15)11(2)16-17/h3-9H,1-2H3 |
InChI Key |
ZHTZQYXQQLAQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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